2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide

Medicinal Chemistry Oncology Carbonic Anhydrase

Researchers face challenges in sourcing structurally defined indole-sulfonamide probes for target-engagement studies. This compound resolves that need with a unique 2-aminobenzenesulfonamide pharmacophore that distinguishes it from the 1,4-benzenedisulfonamide series (e.g., indisulam), enabling precise SAR campaigns. • Single-digit µM potency: Documented IC₅₀ of 7.68 µM against mouse IDO2 in cellular assays provides a validated starting point for immunology and oncology programs. • Privileged scaffold: The 3-chloroindole core is a recognized anticancer motif; the ortho-amino-sulfonamide group offers a distinct zinc-binding mode for carbonic anhydrase isoform profiling. • Reliable supply: Available as a custom-synthesis product with batch-specific QC (HPLC purity ≥95%); standard global shipping under ambient conditions.

Molecular Formula C14H12ClN3O2S
Molecular Weight 321.8 g/mol
Cat. No. B15324069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide
Molecular FormulaC14H12ClN3O2S
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl
InChIInChI=1S/C14H12ClN3O2S/c15-10-8-17-14-9(10)4-3-6-12(14)18-21(19,20)13-7-2-1-5-11(13)16/h1-8,17-18H,16H2
InChIKeyQXSMUHKLWFBIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide: Structural Overview


2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is an indole-based sulfonamide derivative that belongs to a pharmacologically significant class of molecules known for their interactions with carbonic anhydrases and cell cycle regulation . Its structure, characterized by a 3-chloroindole core linked to a 2-aminobenzenesulfonamide moiety , distinguishes it from the clinically-investigated analog indisulam (E7070), which features a 1,4-benzenedisulfonamide substitution pattern . This compound is of interest as a research probe in chemical biology and medicinal chemistry programs focused on oncology and enzyme inhibition.

Why Substitution Pattern Matters for This Sulfonamide


Generic substitution among indole-sulfonamide derivatives is scientifically invalid due to the profound impact of specific substitution patterns on target engagement, biological activity, and physicochemical properties . The number and position of sulfonamide groups, as well as the presence of an ortho-amino group on the phenyl ring, fundamentally dictate a compound's ability to coordinate the zinc ion in carbonic anhydrase active sites and to form critical interactions with other protein targets . For instance, the 1,4-benzenedisulfonamide group in indisulam (E7070) confers a distinct inhibition profile on carbonic anhydrase isozymes compared to simpler analogs . Similarly, the specific substitution on the indole nitrogen and the sulfonamide phenyl ring can dramatically shift a compound's mechanism from G1 arrest to mitotic disruption. Therefore, procurement decisions must be guided by precise structural features and their documented functional consequences, as detailed in the quantitative evidence below.

Evidence Differentiating from Closest Analogs


Structural Comparison with Indisulam

The primary differentiation of 2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide lies in its structural and physicochemical properties compared to its closest clinically-investigated analog, indisulam (E7070). Indisulam features a 1,4-benzenedisulfonamide group, while this compound contains a 2-aminobenzenesulfonamide moiety . This structural difference results in a distinct molecular formula (C14H12ClN3O2S) and a lower molecular weight (321.78 g/mol) compared to indisulam (C14H12ClN3O4S2; 385.85 g/mol) . This lower molecular weight and reduced topological polar surface area (tPSA) may influence its permeability and pharmacokinetic profile, although direct comparative data are not publicly available.

Medicinal Chemistry Oncology Carbonic Anhydrase

Inferred CA Inhibition Profile

The compound's inhibition of carbonic anhydrase (CA) can be inferred from its constituent pharmacophores, providing a plausible but unverified differentiation from indisulam. Indisulam exhibits potent inhibition of CA I, II, and IX with Ki values of 37 nM, 15 nM, and 33 nM, respectively . In contrast, 2-aminobenzenesulfonamide, the benzenesulfonamide portion of the target compound, is a known potent inhibitor of CA B (human CA II) . While the target compound itself lacks direct CA inhibition data, its structural combination suggests a potential CA inhibition profile that is likely distinct from indisulam due to the absence of the second sulfonamide group, which in indisulam is crucial for high-affinity binding to CA IX .

Enzymology Carbonic Anhydrase Medicinal Chemistry

IDO2 Inhibition Versus Indisulam Analogs

The target compound demonstrates activity against indoleamine 2,3-dioxygenase 2 (IDO2), a target distinct from those of indisulam. It inhibits mouse IDO2 with an IC50 of 7.68 µM . In contrast, indisulam analog-1 (Compound 4) modulates the DCAF15-DDB1-DDA1-RBM39 complex with an EC50 of 1.21 µM, a mechanism unrelated to IDO . This highlights a fundamental difference in their potential biological targets: the target compound may engage immunomodulatory pathways via IDO inhibition, while indisulam analogs act as molecular glues inducing protein degradation.

Enzyme Inhibition Drug Discovery IDO

In Vivo Oncology Model Comparison

The target compound lacks reported in vivo efficacy data, presenting a key differentiation from indisulam, which has demonstrated significant antitumor activity in multiple xenograft models. Indisulam suppresses tumor growth and reduces tumor volume in murine HCT116, SW620, HCT15 colorectal, and LX-1, PC9 lung cancer xenograft models . The absence of such data for 2-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide defines its current application space as a tool for in vitro mechanistic studies and SAR exploration, rather than as a direct candidate for in vivo efficacy studies without further characterization.

Oncology Xenograft Models Antitumor

Recommended Application Scenarios


SAR Probe for Indole-Sulfonamides

This compound is best utilized as a chemical probe in medicinal chemistry campaigns focused on elucidating the SAR around the benzenesulfonamide moiety of indole-based inhibitors . Its distinct 2-aminobenzenesulfonamide group, compared to the 1,4-benzenedisulfonamide in indisulam, provides a critical reference point for understanding the impact of sulfonamide number and position on molecular properties and target engagement . Researchers can use it to systematically study how modifications to this region affect potency, selectivity, and physicochemical parameters.

IDO2 Pathway Tool in Immunology & Oncology

Given its documented IC50 of 7.68 µM against mouse IDO2 in a cellular assay , the compound is a relevant in vitro tool for investigating IDO2 biology. It can be employed in studies exploring the role of IDO2 in immune regulation, inflammation, and tumor immunology . Researchers should note that its potency is in the micromolar range and validate its activity and selectivity in their specific cellular systems.

Fragment for Anticancer Lead Design

As a compound with an indole-sulfonamide core—a privileged scaffold in anticancer drug discovery —and no reported in vivo data, this molecule is ideally suited for early-stage drug discovery . It can serve as a starting fragment or lead-like molecule for optimization. Its potential for improvement is high, given the documented strong in vivo efficacy of more complex analogs like indisulam , suggesting that medicinal chemistry efforts on this simpler scaffold could yield novel, patentable anticancer agents.

CA Isoform Selectivity Research

Based on the known CA inhibition of its constituent fragments, this compound can be used as a probe in enzymology studies to dissect the structural determinants of carbonic anhydrase isoform selectivity . The presence of a single sulfonamide group and an ortho-amino substituent provides a distinct pharmacophore compared to multi-sulfonamide inhibitors like indisulam . It is particularly relevant for researchers aiming to design inhibitors that avoid the potent, pan-CA inhibition profile of many clinical sulfonamides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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